molecular formula C19H21N3O3 B2870519 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide CAS No. 2097860-99-4

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide

カタログ番号 B2870519
CAS番号: 2097860-99-4
分子量: 339.395
InChIキー: TXPFGGVYJMVNRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. The JAK family of enzymes plays a crucial role in the signaling pathways of cytokines and growth factors, making them an attractive target for the development of therapeutics for a variety of diseases. CP-690,550 has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

作用機序

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide works by inhibiting the activity of the JAK family of enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting these enzymes, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of rheumatoid arthritis, this compound has been shown to reduce inflammation, synovial hyperplasia, and joint destruction. In clinical trials, this compound has been shown to improve physical function and reduce the signs and symptoms of rheumatoid arthritis. This compound has also been shown to be effective in reducing the severity of psoriasis in animal models.

実験室実験の利点と制限

One advantage of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the JAK family of enzymes and their role in cytokine signaling pathways. However, one limitation of this compound is that it is a small molecule inhibitor, which can have off-target effects and may not be specific to the JAK family of enzymes.

将来の方向性

There are a number of potential future directions for research on N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide. One area of interest is the development of more specific inhibitors of the JAK family of enzymes, which could reduce the risk of off-target effects. Another area of interest is the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, research could focus on understanding the long-term effects of this compound treatment and its potential for combination therapy with other drugs.

合成法

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide can be synthesized through a multi-step process, starting from commercially available starting materials. The synthesis involves the condensation of 3-cyclopropyl-6-hydroxy-1(6H)-pyridazinecarboxylic acid with 4-oxo-4-phenylbutanoic acid, followed by the addition of ethylamine and the subsequent formation of the amide bond. The final product is then purified through a series of chromatographic steps.

科学的研究の応用

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4-phenylbutanamide has been extensively studied for its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and psoriasis. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis and improving physical function in patients.

特性

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-oxo-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(15-4-2-1-3-5-15)9-10-18(24)20-12-13-22-19(25)11-8-16(21-22)14-6-7-14/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPFGGVYJMVNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。